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Compound Name: 2-Bromo-4-chloro-6-fluoroaniline

Cat. No.: B070090 Get Quote

In the landscape of modern synthetic and medicinal chemistry, the strategic functionalization of

aromatic scaffolds is a cornerstone of innovation. The tri-halogenated aniline derivative, 2-
Bromo-4-chloro-6-fluoroaniline (CAS RN: 195191-47-0), has emerged as a highly valuable

and versatile building block.[1][2] Its utility is particularly pronounced in the synthesis of

complex organic molecules destined for therapeutic applications, such as the development of

bradykinin B1 receptor antagonists for chronic pain and inflammation, as well as novel

anticancer agents.[1]

The unique arrangement of three different halogen atoms on the aniline ring (bromine, chlorine,

and fluorine) provides a platform for sequential, chemoselective cross-coupling reactions. This

allows for the controlled and stepwise introduction of diverse molecular fragments, a critical

capability in drug discovery for fine-tuning the pharmacokinetic and pharmacodynamic profiles

of lead compounds.[1] The key to unlocking the synthetic potential of this molecule lies in

exploiting the differential reactivity of the carbon-halogen bonds.

Pillar 1: Understanding Chemoselectivity in
Polyhalogenated Systems
The success of any cross-coupling strategy with a polyhalogenated substrate hinges on the

predictable and selective activation of one carbon-halogen (C-X) bond over others.[3][4] This

selectivity is primarily governed by the bond dissociation energies (BDEs) of the respective C-X

bonds.[5][6] The generally accepted trend for reactivity in palladium-catalyzed cross-coupling

reactions is:
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C–I > C–Br > C–OTf > C–Cl >> C–F[3][5][7]

This established hierarchy is a direct consequence of the C-X bond strength, where weaker

bonds undergo oxidative addition to the low-valent metal catalyst (often the rate-determining

step) more readily than stronger bonds.[5][6][8] For 2-Bromo-4-chloro-6-fluoroaniline, this

principle dictates that the C-Br bond is the most labile and, therefore, the primary site for initial

cross-coupling under carefully controlled conditions. The C-Cl bond is significantly less

reactive, and the C-F bond is typically inert under standard palladium-catalyzed conditions,

effectively serving as a stable substituent.[7]

This differential reactivity allows for a modular synthetic approach. The bromine atom can be

selectively replaced via a cross-coupling reaction, leaving the chlorine and fluorine atoms

untouched for potential subsequent transformations under more forcing conditions, should the

synthetic route require it.

Pillar 2: Application Protocols for Selective C-Br
Functionalization
The following protocols are designed to achieve highly chemoselective functionalization at the

C-Br position of 2-Bromo-4-chloro-6-fluoroaniline. The choice of catalyst, ligand, base, and

solvent is critical for maximizing yield and selectivity while minimizing side reactions at the C-Cl

bond.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond
Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.

[9][10] For substrates like 2-bromoanilines, specific palladium catalysts and ligands have been

developed to ensure high efficiency.[11]

Reaction Scheme:

Reactants: 2-Bromo-4-chloro-6-fluoroaniline, Arylboronic acid or ester

Product: 2-Aryl-4-chloro-6-fluoroaniline
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Workflow Diagram:

Reaction Setup (Inert Atmosphere) Reaction Execution Workup & Purification
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TLC or LC-MS
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9. Dry, Filter,

& Concentrate
10. Purify via

Column Chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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